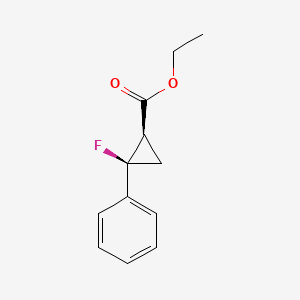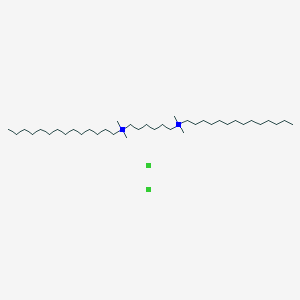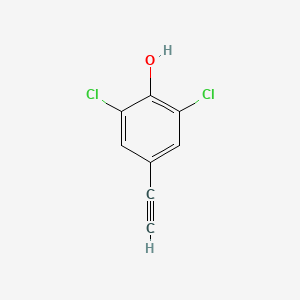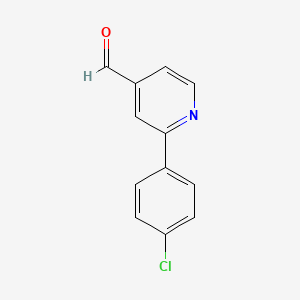
Ethyl 2-(dimethylamino)hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(dimethylamino)hexadecanoate is a chemical compound with the molecular formula C20H41NO2. It is known for its unique structure, which includes a long hexadecanoate chain and a dimethylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(dimethylamino)hexadecanoate can be synthesized through a reaction between hexadecanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(dimethylamino)hexadecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: Various substituted hexadecanoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(dimethylamino)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of ethyl 2-(dimethylamino)hexadecanoate involves its interaction with biological membranes. The dimethylamino group can interact with the polar head groups of membrane lipids, while the long hexadecanoate chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
Comparación Con Compuestos Similares
Ethyl 2-(dimethylamino)hexadecanoate can be compared with other similar compounds, such as:
- 2-(dimethylamino)ethyl hexadecanoate
- 2-(dimethylamino)ethyl acetate
- 2-(dimethylamino)ethyl methanesulfonate
Uniqueness
What sets this compound apart is its specific combination of a long hydrophobic chain and a polar dimethylamino group, making it particularly effective in applications involving membrane interactions.
Propiedades
Número CAS |
10606-34-5 |
|---|---|
Fórmula molecular |
C20H41NO2 |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
ethyl 2-(dimethylamino)hexadecanoate |
InChI |
InChI=1S/C20H41NO2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(21(3)4)20(22)23-6-2/h19H,5-18H2,1-4H3 |
Clave InChI |
FHCGWLWLTQAVLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)OCC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)


![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)




![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)





